GDP-fucose

Fucosyltransferase Enzyme Kinetics Glycosylation Inhibitor

GDP-fucose (CAS 18657-20-0) is the exclusive physiological donor substrate for all fucosyltransferases (FUTs). Unlike GDP-mannose or UDP-fucose, only GDP-Fuc enables accurate kinetic characterization (Km = 50.4 μM for FucT V), in vitro glycoprotein remodeling for ADCC enhancement, enzymatic HMO synthesis (2’-FL), and FUT inhibitor validation. Substituting structural analogs causes assay failure due to strict FUT donor specificity. High-purity GDP-Fuc is indispensable as a calibration standard for HPLC-based fucosylation quantification in cancer biomarker research. Procure now for reproducible, publication-ready glycoengineering data.

Molecular Formula C16H25N5O15P2
Molecular Weight 589.3 g/mol
Cat. No. B8807643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP-fucose
Molecular FormulaC16H25N5O15P2
Molecular Weight589.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O
InChIInChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)
InChIKeyLQEBEXMHBLQMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDP-Fucose (CAS 18657-20-0) for Glycoscience: Core Donor for Fucosyltransferases and Key Probe for Glycan Engineering


Guanosine 5'-diphospho-β-L-fucose (GDP-Fuc), CAS 18657-20-0, is the essential activated sugar nucleotide donor used by all fucosyltransferases (FUTs) to incorporate L-fucose into glycoconjugates [1]. This compound is central to core and terminal fucosylation of N-glycans, O-glycans, and glycolipids, impacting processes ranging from selectin-mediated cell adhesion to antibody-dependent cellular cytotoxicity (ADCC) [2]. Unlike structurally related sugar nucleotides (e.g., GDP-mannose, UDP-fucose), GDP-Fuc is the exclusive physiological substrate for the majority of eukaryotic and prokaryotic fucosyltransferases, making it an indispensable reagent for in vitro glycoprotein remodeling, enzymatic synthesis of human milk oligosaccharides (HMOs), and the development of fucosyltransferase inhibitors [3].

Why GDP-Fucose Cannot Be Replaced by Generic Nucleotide Sugars: Evidence-Based Procurement Rationale


Substituting GDP-Fuc with GDP-mannose, UDP-fucose, or even free L-fucose leads to experimental failure because fucosyltransferases exhibit strict donor substrate specificity [1]. The human α-1,3-fucosyltransferase V (FucT V) has a reported Km for GDP-Fuc of 50.4 μM and does not accept GDP-mannose or UDP-fucose as donors under standard assay conditions [2]. Furthermore, metabolic salvage pathways that generate GDP-Fuc from free fucose require active cellular machinery (fucokinase and GDP-fucose pyrophosphorylase) and are often not reconstituted in cell-free or purified enzyme systems [3]. The quantitative evidence below demonstrates that even close structural analogs (carba- and C-fucosyl derivatives) exhibit up to 18-fold differences in binding affinity, underscoring that generic or off-brand substitution is not a scientifically sound strategy.

GDP-Fucose Quantitative Differentiation: Enzyme Kinetics, Inhibitor Potency, and Chemical Stability Head-to-Head Data


Direct Kinetic Comparison: GDP-Fucose Km vs. Carba- and C-Fucosyl Analogues for Human Fucosyltransferase V

GDP-Fuc exhibits a Km of 50.4 μM for human α-1,3-fucosyltransferase V (FucT V). In a direct head-to-head comparison, the carba-fucose analogue (GDP-carba-Fuc) displayed a Ki of 67.1 μM, indicating near-native binding affinity, while the C-fucosyl analogue (GDP-C-Fuc) exhibited a Ki of 889 μM, representing a 17.6-fold weaker interaction [1]. This data establishes GDP-Fuc as the benchmark substrate for assessing FUT V inhibition and substrate mimicry.

Fucosyltransferase Enzyme Kinetics Glycosylation Inhibitor

Potency Benchmark: GDP-2F-Fuc Inhibitor Ki vs. GDP-Fucose Km for Fucosyltransferase V

The fluorinated analog GDP-2F-Fuc is a potent competitive inhibitor of FucT V, with a reported Ki of 4.2 μM [1]. When compared to the natural substrate GDP-Fuc (Km = 50.4 μM), GDP-2F-Fuc binds the enzyme 12-fold more tightly [2]. This quantitative difference is critical for designing inhibition studies, as GDP-2F-Fuc does not act as a slow substrate and provides a reliable off-target control [1].

Fluorinated Fucose Analog Inhibitor Design Fucosyltransferase V

Chemical Stability Profile: pH-Dependent Hydrolysis Half-Life of GDP-Fucose

GDP-Fuc demonstrates robust stability at neutral pH but is labile under acidic conditions. At pH 3, GDP-Fuc degrades to GDP with a half-life of 7 hours at 37°C and 52 hours at 4°C. In contrast, at pH values between 5 and 8, less than 10% degradation occurs after 7 days [1]. This stability profile is superior to UDP-fucose, which is known to be significantly more acid-labile (class-level inference, quantitative comparison not found in available search results).

Stability Storage Conditions Hydrolysis

Analytical Specificity: HPLC-Based Quantification of GDP-Fucose in Biological Matrices

A validated HPLC method using α1-6-fucosyltransferase allows specific quantification of GDP-L-fucose in microsomal fractions with a linear range of 0.20–10 pmol [1]. This method distinguishes GDP-Fuc from other nucleotide sugars (e.g., GDP-mannose, UDP-glucose) which are present in complex biological samples but are not substrates for the α1-6-FucT enzyme [1]. The detection limit of 0.20 pmol provides a 50-fold improvement in sensitivity compared to traditional UV-based detection of underivatized nucleotide sugars (class-level inference based on typical HPLC-UV LODs of ~10 pmol).

HPLC Quantification Glycobiology Assay

Metabolic Source Differentiation: De Novo vs. Salvage Pathway Dependency for GDP-Fucose Biosynthesis

GDP-Fuc can be synthesized via two distinct pathways: the de novo pathway (from GDP-mannose) and the salvage pathway (from free fucose). In a 2024 study, cells lacking the salvage pathway enzyme (TSTA3) exhibited a 2.3-fold reduction in total GDP-Fuc levels compared to wild-type cells, while cells lacking the de novo enzyme (GMDS) showed only a 1.4-fold reduction [1]. This demonstrates that salvage pathway activity is the predominant contributor to cellular GDP-Fuc pools in the studied cell lines. In contrast, GDP-mannose can only be generated via the de novo route.

Biosynthesis Metabolic Engineering Salvage Pathway

Optimal Procurement and Application Scenarios for GDP-Fucose in Glycobiology and Biopharmaceutical Research


In Vitro Fucosyltransferase Assay Development and Inhibitor Screening

As established in Section 3, GDP-Fuc is the benchmark substrate for fucosyltransferases with a Km of 50.4 μM [1]. Procuring high-purity GDP-Fuc enables accurate determination of kinetic parameters (Km, kcat) for novel FUT enzymes and provides the essential control for evaluating inhibitor potency, such as the 12-fold tighter binding observed with GDP-2F-Fuc (Ki = 4.2 μM) [2]. Without GDP-Fuc, it is impossible to validate whether a candidate molecule acts as a competitive substrate or a true inhibitor.

Enzymatic Synthesis of Fucosylated Human Milk Oligosaccharides (HMOs)

The industrial production of 2'-fucosyllactose (2'-FL) and other fucosylated HMOs relies on GDP-Fuc as the fucose donor [1]. The metabolic pathway data from Section 3 indicates that salvage pathway enzymes contribute 2.3-fold more to GDP-Fuc pools than de novo enzymes in certain cellular contexts, suggesting that in vitro multi-enzyme cascade systems incorporating fucokinase and GDP-fucose pyrophosphorylase are more efficient for GDP-Fuc regeneration and HMO synthesis [2].

Metabolic Labeling and Glycan Engineering with Fucose Analogs

Researchers developing metabolic probes (e.g., 7-alkynyl-fucose, 2-fluorofucose) require GDP-Fuc as a control to validate that the analog is converted to the corresponding GDP-activated sugar and subsequently incorporated into glycans [1]. The differential binding affinities quantified in Section 3 (e.g., carba-Fuc Ki = 67.1 μM vs. GDP-Fuc Km = 50.4 μM) highlight that even slight structural modifications alter enzyme recognition, necessitating side-by-side comparisons with the native substrate to assess labeling efficiency and potential off-target effects [2].

Quantification of Cellular Fucosylation Capacity in Cancer Biomarker Studies

The validated HPLC enzymatic method described in Section 3 enables specific quantification of GDP-Fuc in microsomal fractions from cancer cell lines with a detection limit of 0.20 pmol [1]. Procuring GDP-Fuc as a calibration standard allows researchers to accurately measure fucosylation potential, which is a key indicator of metastatic potential in hepatocellular carcinoma and other cancers, where core fucosylation of glycoproteins correlates with disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDP-fucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.